Full Agonist Efficacy vs. Partial Agonist S4P in GLP-1R-Mediated cAMP Accumulation
Boc5 behaves as a full agonist of GLP-1R, achieving maximal cAMP responses comparable to the endogenous peptide ligand GLP-1, in stark contrast to its cyclobutane analog S4P, which acts only as a partial agonist [1]. In HEK293 cells stably expressing rat GLP-1R, Boc5 stimulated luciferase reporter activity to a maximal level equivalent to that of GLP-1, whereas S4P at concentrations up to 10 μM evoked maximally only 37% of the GLP-1 response [2]. This difference in intrinsic efficacy has direct implications for downstream biological responses and in vivo metabolic effects.
| Evidence Dimension | Maximal cAMP response (% of GLP-1) |
|---|---|
| Target Compound Data | ≈100% (full agonist) |
| Comparator Or Baseline | S4P: 37% (partial agonist) |
| Quantified Difference | Boc5 achieves approximately 2.7-fold higher maximal efficacy |
| Conditions | HEK293 cells stably cotransfected with rGLP-1R and a cAMP-responsive luciferase reporter; concentrations up to 10 μM |
Why This Matters
Full agonist efficacy ensures that Boc5 can recapitulate the complete spectrum of GLP-1-mediated physiological responses in experimental systems, whereas S4P's partial agonism limits its utility as a tool for probing maximal GLP-1R activation.
- [1] Wang MW, Liu Q, Zhou C. Non-peptidic glucose-like peptide-1 receptor agonists: aftermath of a serendipitous discovery. Acta Pharmacol Sin. 2010;31(8):1026-1030. View Source
- [2] Chen D, Liao J, Li N, et al. A nonpeptidic agonist of glucagon-like peptide 1 receptors with efficacy in diabetic db/db mice. Proc Natl Acad Sci U S A. 2007;104(3):943-948. View Source
